molecular formula C20H20O4 B1240257 Crotmadine CAS No. 92662-86-7

Crotmadine

Cat. No.: B1240257
CAS No.: 92662-86-7
M. Wt: 324.4 g/mol
InChI Key: IHXFKGYLEMDOHV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotmadine is a chalcone derivative isolated from the plant Crotalaria madurensis. It has been identified as an antifungal compound with activity against the fungus Trichophyton mentagrophytes . The structure of this compound was elucidated based on its spectral characteristics.

Preparation Methods

The synthesis of crotmadine involves the base-catalyzed condensation of appropriate aldehydes and xanthoxyline . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.

Chemical Reactions Analysis

Crotmadine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

    Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.

Scientific Research Applications

Crotmadine has several scientific research applications:

Mechanism of Action

The mechanism of action of crotmadine involves its interaction with fungal cell membranes, leading to membrane disruption and cytoplasmic leakage . This results in the inhibition of fungal growth and eventual cell death. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Crotmadine is compared with other chalcone derivatives and antifungal compounds:

Properties

CAS No.

92662-86-7

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-1-(8-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O4/c1-20(2)12-11-16-15(8-10-18(23)19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+

InChI Key

IHXFKGYLEMDOHV-WEVVVXLNSA-N

Isomeric SMILES

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C

SMILES

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C

Canonical SMILES

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C

Synonyms

crotmadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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